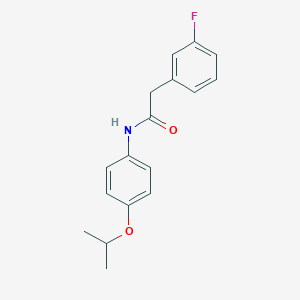

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide, also known as Fipronil, is a broad-spectrum insecticide that is widely used in agriculture, veterinary medicine, and public health. This compound was first discovered in 1987 by Rhône-Poulenc and was later introduced to the market in 1993. Fipronil is known for its high efficacy, low toxicity to mammals, and long-lasting residual activity.

Mechanism of Action

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide targets the GABA-gated chloride channel in the nervous system of insects, which is responsible for regulating the flow of chloride ions into neurons. By binding to this channel, 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide prevents the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately paralysis and death.

Biochemical and Physiological Effects:

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has been shown to have low toxicity to mammals, with an LD50 of 97 mg/kg in rats. However, chronic exposure to 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has been linked to thyroid disruption and neurotoxicity in rats. 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has also been shown to have toxic effects on non-target organisms, such as bees, fish, and birds.

Advantages and Limitations for Lab Experiments

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide is a widely used insecticide that is readily available and relatively inexpensive. Its broad-spectrum activity and long-lasting residual effect make it a popular choice for pest control in agriculture and public health. However, its toxicity to non-target organisms and potential for environmental contamination must be taken into consideration when using 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide in lab experiments.

Future Directions

Future research on 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide could focus on developing more selective insecticides that target specific pests while minimizing the impact on non-target organisms. Additionally, research could be conducted on the potential health effects of chronic exposure to 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide in humans and wildlife. Finally, alternative pest control methods, such as biological control and integrated pest management, could be explored as alternatives to chemical insecticides like 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide.

Synthesis Methods

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide can be synthesized by reacting 4-cyano-3-(trifluoromethyl)phenyl isocyanate with 4-(isopropoxy)aniline in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the final compound.

Scientific Research Applications

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has been extensively studied for its insecticidal properties and its effects on non-target organisms. Research has shown that 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide acts as a potent inhibitor of the GABA-gated chloride channel in the nervous system of insects, leading to paralysis and death. 2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide has also been shown to have sublethal effects on insects, such as impairing their ability to forage and reproduce.

properties

Product Name |

2-(3-fluorophenyl)-N-(4-isopropoxyphenyl)acetamide |

|---|---|

Molecular Formula |

C17H18FNO2 |

Molecular Weight |

287.33 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-N-(4-propan-2-yloxyphenyl)acetamide |

InChI |

InChI=1S/C17H18FNO2/c1-12(2)21-16-8-6-15(7-9-16)19-17(20)11-13-4-3-5-14(18)10-13/h3-10,12H,11H2,1-2H3,(H,19,20) |

InChI Key |

UMRIYNUHUWKOGK-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)F |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)

![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B268153.png)

![1-({5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl}amino)-2-propanol](/img/structure/B268154.png)

![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)

![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)